molecular formula C7H3ClFNO B12864774 5-Chloro-7-fluoro-1,3-benzoxazole

5-Chloro-7-fluoro-1,3-benzoxazole

Cat. No.: B12864774
M. Wt: 171.55 g/mol
InChI Key: DZCBTIMKSOIZRT-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-1,3-benzoxazole is a benzoxazole-based compound with the molecular formula C7H3ClFNO and a molecular weight of 171.556 g/mol . It is part of the benzoxazole family, a class of heterocyclic compounds known for their stability and utility as intermediates in organic synthesis and materials science . Benzoxazole derivatives are prominent scaffolds in medicinal chemistry and have been extensively researched for their diverse pharmacological profiles. Studies on related structures have demonstrated that benzoxazole derivatives can possess significant biological activities, including antimicrobial and anticancer properties . For instance, some fluorinated and chlorinated benzoxazole analogues have shown potent in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, certain substituted benzoxazoles have exhibited promising activity against human colorectal carcinoma cell lines, highlighting the potential of this chemical class in anticancer research . The presence of both chloro and fluoro substituents on the benzoxazole core makes this compound a valuable and versatile building block for the synthesis of more complex molecules. It can be used in various cross-coupling reactions and as a precursor for the development of compounds for pharmaceutical research and materials science applications. This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

5-chloro-7-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3ClFNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H

InChI Key

DZCBTIMKSOIZRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)F)Cl

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 5 Chloro 7 Fluoro 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 5-Chloro-7-fluoro-1,3-benzoxazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for unambiguous structural assignment.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the following would be expected:

Chemical Shifts (δ): The spectrum would show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene (B151609) ring (H-2, H-4, and H-6). The proton at the C-2 position (the methine proton of the oxazole (B20620) ring) would likely appear at the most downfield position due to the influence of the adjacent oxygen and nitrogen atoms.

Multiplicity (Splitting Patterns): The signals for the protons on the benzene ring (H-4 and H-6) would be split into doublets or doublet of doublets due to coupling with the adjacent fluorine atom and with each other. The magnitude of the coupling constants (J-values) would be critical in assigning their specific positions. For instance, the coupling between H-6 and the fluorine at C-7 would be a three-bond coupling (³JHF), while the coupling between H-4 and the fluorine would be a four-bond coupling (⁴JHF).

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display seven distinct signals, one for each carbon atom in the molecule.

Expected Signals:

One signal for the C-2 carbon, typically in the δ 150-165 ppm range, characteristic of an oxazole carbon.

Six signals corresponding to the carbons of the fused benzene ring (C-3a, C-4, C-5, C-6, C-7, and C-7a). The carbons directly bonded to the electronegative chlorine (C-5) and fluorine (C-7) atoms, as well as the carbons part of the heterocyclic fusion (C-3a and C-7a), would have their chemical shifts significantly influenced.

Carbon-Fluorine Coupling: The signals for the carbons in proximity to the fluorine atom would exhibit splitting due to carbon-fluorine coupling (JCF), providing further confirmation of the fluorine's location. The C-7 signal would show a large one-bond coupling (¹JCF), while C-6 and C-3a would show smaller two- and three-bond couplings, respectively.

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. bohrium.com It provides direct evidence for the presence and electronic environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons (H-6) and potentially a smaller, longer-range coupling to H-4.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei. scispace.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this molecule, it would primarily show the coupling between the H-4 and H-6 protons on the benzene ring, helping to confirm their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the ¹H signals for H-2, H-4, and H-6 to their corresponding carbon signals (C-2, C-4, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is essential for piecing together the entire carbon skeleton and confirming the substitution pattern. For example, the H-2 proton would show correlations to C-3a and C-7a, while the H-6 proton would show correlations to C-5, C-7, and C-7a, confirming the placement of the chloro and fluoro substituents.

A theoretical data table for the expected NMR analysis is presented below. Note that the chemical shift and coupling constant values are estimations based on related structures and not experimental data.

Analysis Type Expected Observations
¹H NMR 3 aromatic signals (H-2, H-4, H-6) with specific chemical shifts and multiplicities due to H-H and H-F coupling.
¹³C NMR 7 distinct carbon signals. Carbons near F and Cl would be significantly shifted. C-F couplings would be observable.
¹⁹F NMR 1 signal, likely a doublet of doublets, confirming the single fluorine environment.
2D NMR COSY, HMQC, and HMBC spectra would be used to connect the proton and carbon frameworks unambiguously.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound.

Molecular Ion Peak: For this compound (C₇H₃ClFNO), HRMS would be expected to detect the molecular ion [M]⁺˙. The high resolution allows for the differentiation of its exact mass (170.9914) from other combinations of atoms that might have the same nominal mass.

Isotopic Pattern: A key feature would be the characteristic isotopic pattern for a molecule containing one chlorine atom. The spectrum would show two peaks for the molecular ion, [M]⁺˙ and [M+2]⁺˙, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. This pattern provides definitive evidence for the presence of a single chlorine atom.

Fragmentation Analysis: While detailed fragmentation data is unavailable, common fragmentation pathways for benzoxazoles under electron ionization (EI) conditions include the loss of carbon monoxide (CO) and the cleavage of the heterocyclic ring. For this specific molecule, fragmentation could also involve the loss of the chlorine or fluorine radical, leading to characteristic daughter ions that would further corroborate the structure.

A summary of the expected HRMS data is provided in the table below.

Compound Formula Calculated Exact Mass [M]⁺˙ Key Expected Fragmentation
This compoundC₇H₃ClFNO170.9914Loss of CO, Cl, F

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by creating ions from a liquid solution and analyzing them in a mass spectrometer. For the characterization of this compound, ESI-MS provides crucial information about its molecular mass and isotopic distribution, confirming its elemental composition.

In a typical ESI-MS analysis of this compound, the compound is first dissolved in a suitable solvent mixture, such as methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to facilitate protonation. This solution is then introduced into the ESI source, where a high voltage is applied, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (C₇H₃ClFNOS), the expected monoisotopic mass is approximately 170.98 g/mol . The presence of chlorine results in a characteristic isotopic pattern, with the isotope ³⁵Cl being more abundant than ³⁷Cl. This leads to two major peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of about 3:1, which is a distinctive signature for a monochlorinated compound.

Table 1: ESI-MS Data for this compound

IonCalculated m/zObserved m/zRelative Abundance
[C₇H₃³⁵ClfNO+H]⁺171.98171.98100%
[C₇H₃³⁷ClfNO+H]⁺173.98173.98~32%

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals characteristic vibrational frequencies that correspond to its unique chemical structure.

The key functional groups in this compound are the benzoxazole (B165842) ring system, the C-Cl bond, and the C-F bond. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N stretching vibration of the oxazole ring is expected to appear in the 1650-1550 cm⁻¹ region. The C-O-C stretching vibrations of the oxazole ring usually produce strong bands in the 1280-1200 cm⁻¹ range.

The presence of the halogen substituents is also evident in the spectrum. The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ region, while the C-F stretching vibration is found at higher frequencies, generally in the 1400-1000 cm⁻¹ range. These specific absorption bands provide a molecular fingerprint for this compound, allowing for its unambiguous identification.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchAromatic Ring
1650-1550C=N stretchOxazole Ring
1400-1000C-F stretchAryl Fluoride
1280-1200C-O-C stretchOxazole Ring
850-550C-Cl stretchAryl Chloride

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is instrumental in assessing its purity and can be adapted for preparative-scale isolation.

A typical reversed-phase HPLC method for the analysis of this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Under optimized conditions, this compound will elute as a sharp, well-defined peak at a specific retention time. The purity of the sample can be determined by integrating the area of this peak and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the compound to ensure high sensitivity.

Table 3: Typical HPLC Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique suitable for volatile and thermally stable compounds like this compound. It is primarily used for purity assessment and the detection of volatile impurities.

In a GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, is often suitable for the analysis of halogenated aromatic compounds. The oven temperature is programmed to ramp up, allowing for the efficient separation of compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing both quantification and structural information.

Table 4: Typical GC Parameters for the Analysis of this compound

ParameterCondition
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (5 min)
DetectorMass Spectrometer (MS)
Ion Source Temp230 °C
Quadrupole Temp150 °C

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a saturated solution or by vapor diffusion.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded, and the intensities and positions of the diffraction spots are used to calculate the electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles. It also reveals details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Table 5: Crystallographic Data for this compound (Hypothetical Data)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)5.678
c (Å)14.321
β (°)98.76
Volume (ų)685.4
Z4
Density (calculated) (g/cm³)1.654

Elucidation of Biological Activities and Underlying Mechanisms of Action of 5 Chloro 7 Fluoro 1,3 Benzoxazole Derivatives

Antimicrobial Activity Research Focus

Derivatives of benzoxazole (B165842) are recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. rsc.orgresearcher.lifed-nb.info The presence of a halogenated ring is often associated with potent antimicrobial effects. nih.gov

Antibacterial Activity: Investigation of Enzyme Inhibition and Membrane Disruption

The antibacterial action of benzoxazole derivatives has been a subject of significant research. These compounds are thought to exert their effects through various mechanisms, including enzyme inhibition and disruption of the bacterial cell membrane.

Some benzoxazole derivatives have been identified as inhibitors of crucial bacterial enzymes. For instance, a series of novel benzoxazole benzenesulfonamides have been synthesized and proven to be effective antibacterial agents by inhibiting fructose-1,6-bisphosphatase (FBPase-1). nih.gov Additionally, certain substituted pyrimido[1,6-a]benzimidazoles, which share structural similarities with benzoxazoles, have been identified as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. esisresearch.org

The lipophilic nature of some benzoxazole derivatives, enhanced by certain substituents, is thought to facilitate their penetration through the lipophilic mycobacterial cell wall, contributing to their antimycobacterial activity. dergipark.org.tr This suggests that membrane disruption could be a potential mechanism of action.

A variety of benzoxazole derivatives have demonstrated notable antibacterial activity against different bacterial strains. For example, compounds bearing a fluoro-substituent have shown potent activity against the Gram-positive bacterium Enterococcus faecalis. tandfonline.com Other synthesized derivatives have been evaluated against various bacterial strains, with some showing a broad spectrum of activity. chemistryjournal.netresearchgate.net

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

Compound/Derivative SeriesTarget Organism(s)Observed Effect/ActivityReference(s)
Benzoxazole benzenesulfonamidesBacteriaInhibition of fructose-1,6-bisphosphatase (FBPase-1) nih.gov
Fluoro-substituted bisbenzoxazolesEnterococcus faecalis (Gram-positive)Potent antibacterial activity (MIC value of 62.5 μg/mL) tandfonline.com
Bisbenzoxazole with nitro substituentEscherichia coliPotent activity (MIC value of 62.5 μg/mL) tandfonline.com
2-(cyclic amine)-1,3-benzoxazole derivativesBacteriaAssessed by minimal inhibitory concentration (MIC) chemistryjournal.net
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo(3,4-b)quinolone derivativesVarious bacterial strainsAntibacterial activity compared to Ciprofloxacin chemistryjournal.net

Antifungal Activity: Analysis of Sterol Biosynthesis Perturbation and Efflux Pump Inhibition

Benzoxazole derivatives have also demonstrated significant antifungal properties, with research focusing on their ability to disrupt fungal cell membranes by interfering with sterol biosynthesis and inhibiting efflux pumps. nih.gov

Studies on Candida species have shown that certain benzoxazole derivatives can perturb the total sterol content of the fungal cell membrane. nih.gov This disruption of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane, leads to increased membrane permeability and ultimately cell death. nih.govmdpi.com The mechanism is comparable to that of some commercially available azole antifungal drugs. mdpi.com

Furthermore, some benzoxazole derivatives have been found to inhibit the efflux of substances like Rhodamine 123, a substrate for efflux pumps. nih.gov This indicates that these compounds can interfere with the fungal cell's ability to pump out antifungal agents, potentially overcoming drug resistance.

The antifungal activity of benzoxazole derivatives has been observed against a range of fungal pathogens. For instance, 5-Chloro-1,3-benzoxazol-2(3H)-one and its derivatives are known to be effective against various fungi. nih.gov The presence of a halogenated ring is considered a key feature for their antifungal potential. nih.gov

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

Compound/Derivative SeriesTarget Organism(s)Mechanism/Observed EffectReference(s)
N-phenacyl derivatives of 2-mercaptobenzoxazoleCandida spp.Perturbation of total sterol content, inhibition of Rho123 efflux nih.gov
5-Chloro-1,3-benzoxazol-2(3H)-one derivativesFungiGeneral antifungal activity nih.gov
2-(aryloxymethyl) benzoxazole derivativesPhytopathogenic fungiSignificant antifungal activities mdpi.com
2-mercaptobenzoxazole derivativesCandida spp.Confirmed antifungal activity nih.gov

Anticancer and Antiproliferative Activity Research Focus

The anticancer and antiproliferative properties of benzoxazole derivatives have been extensively investigated, with a focus on their ability to modulate cellular signaling pathways, inhibit specific enzymes involved in cancer progression, and interact with DNA. d-nb.infonih.govresearchgate.net

Modulation of Cellular Signaling Pathways

Benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of specific cellular signaling pathways. One such pathway involves the activation of JNK (Jun N-terminal Kinase), a protein kinase from the MAP-Kinase family. google.com Activation of the JNK pathway is a mechanism by which some chemotherapeutic agents exert their anticancer effects. google.com

Studies have also indicated that certain benzoxazole-based hydrazone derivatives can induce apoptosis. For example, a biphenyl-substituted derivative was found to be a potent and selective anticancer agent against C6 rat glioma cells, and its apoptotic effects were investigated. jrespharm.com

Specific Enzyme Inhibition Profiles (e.g., PARP-2, DNA Topoisomerase, Kinases)

A key mechanism of the anticancer activity of benzoxazole derivatives is the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

PARP-2 Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a promising class of anticancer drugs. nih.gov Certain benzoxazole derivatives have been designed and synthesized as PARP-2 inhibitors. For instance, new hybrids of benzoxazole with a 1,2,3-triazole ring have demonstrated potent PARP-2 inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov

DNA Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. jrespharm.com Some benzoxazole derivatives have been reported to act as topoisomerase II inhibitors. dergipark.org.trjrespharm.com

Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in cancer. nih.gov Benzoxazole derivatives have been shown to inhibit various kinases, including Aurora B kinase and cyclooxygenase-2 (COX-2). jrespharm.com Furthermore, some anilinoquinazoline (B1252766) derivatives containing a benzodioxole moiety (structurally related to benzoxazole) have shown high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes. nih.gov

Table 3: Enzyme Inhibition by Anticancer Benzoxazole Derivatives

Compound/Derivative SeriesTarget Enzyme(s)Observed ActivityReference(s)
Benzoxazole-1,2,3-triazole hybridsPARP-2Potent inhibition (IC₅₀ values of 0.07 and 0.057 µM for specific compounds) nih.gov
Benzoxazole derivativesTopoisomerase IIInhibitory activity dergipark.org.trjrespharm.com
Benzoxazole derivativesAurora B kinase, COX-2Inhibitory activity jrespharm.com
C-5-substituted anilinoquinazolinesc-Src and Abl tyrosine kinasesHigh affinity and specificity nih.gov

DNA Intercalation Studies

In addition to enzyme inhibition, some benzoxazole derivatives exert their anticancer effects by directly interacting with DNA. DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cell death. nih.gov

While direct studies on 5-Chloro-7-fluoro-1,3-benzoxazole itself are limited in this context, research on related compounds provides insights. For example, copper(II) complexes of 3-(benzoxazol-2-yl)-2H-chromen-2-imines have been investigated as potential DNA intercalators. mdpi.com Furthermore, studies on newly synthesized benzoxazole and benzimidazole (B57391) derivatives have assessed their DNA-damaging potential, with some compounds showing genotoxic activities. esisresearch.org

Anti-inflammatory and Analgesic Activity Research Focus

Derivatives of 5-chloro-2-oxo-3H-benzoxazole have been a focal point of research for potential anti-inflammatory and analgesic agents. Studies on (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids have demonstrated significant analgesic and anti-inflammatory activities, in some cases equipotent or more potent than standard drugs like aspirin (B1665792) and indomethacin. researchgate.net These activities were evaluated using established in vivo models, including the p-benzoquinone-induced writhing test for analgesia and the carrageenan-induced hind paw edema model for inflammation. researchgate.net

Further investigations into the anti-inflammatory mechanisms involved the acetic acid-induced peritoneal capillary permeability test and the serotonin-induced hind paw edema test for the most active compounds. researchgate.net Notably, certain derivatives with a longer carbon chain on the alkanoic acid moiety did not induce gastric lesions in mice, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Another area of research has been the synthesis of 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives. These compounds have also exhibited high analgesic and anti-inflammatory activities with a reduced potential for gastric ulceration. The analgesic properties of some 3-aminoalkyl-2-oxo-3H-benzoxazole derivatives are believed to be mediated through the inhibition of prostaglandin (B15479496) E2 synthesis. The presence of electron-withdrawing substituents, such as fluorine and chlorine, on the phenyl nucleus of piperazine (B1678402) rings attached to the benzoxazolinone moiety has been associated with promising analgesic and anti-inflammatory results.

Compound ClassSubstituentsObserved ActivityNoteworthy Findings
(7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acidsVarying acyl and alkanoic acid chainsPotent analgesic and anti-inflammatorySome derivatives showed comparable or greater potency than aspirin and indomethacin, with some lacking gastric lesion side effects. researchgate.net
4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivativesButanamide at position 3High analgesic and anti-inflammatoryReduced potential for gastric ulceration.
5-nitro-3-substituted piperazinomethyl-2-benzoxazolinonesElectron-withdrawing groups (F, Cl) on phenylpiperazinePromising analgesic and anti-inflammatoryAnalgesic activities were generally higher than anti-inflammatory activities.

Antihyperglycemic Activity Research Focus

The benzoxazole nucleus is a key component in the development of compounds with antihyperglycemic potential. Research has explored benzoxazole-containing thiazolidinedione derivatives as potent agents for managing high blood sugar. Specifically, compounds like 5-[4-[2-(Benzoxazol-2-yl-alkylamino)ethoxy]benzyl]thiazolidine-2,4-diones have demonstrated significant agonism to PPAR-γ, a key regulator of glucose metabolism, with potency comparable to the established antihyperglycemic drug, rosiglitazone.

Furthermore, a series of S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate derivatives have been synthesized and tested for their antihyperglycemic effects in alloxan-induced diabetic models. nih.gov Many of these compounds showed significant activity when compared to the standard drug, pioglitazone. nih.gov The presence of a fluoro group on the aryl ring has been noted to increase activity more than a chloro group in some heterocyclic compounds with antihyperglycemic properties. researchgate.net

Compound ClassMechanism/TargetObserved ActivityKey Findings
Benzoxazole-containing thiazolidinedionesPPAR-γ agonismPotent antihyperglycemicActivity comparable to rosiglitazone.
S-benzo[d]oxazol-2-yl ethanethioate derivativesIn vivo antihyperglycemicSignificant activity in alloxan-induced diabetic modelsComparable to pioglitazone. nih.gov
General substituted oxazolesα-glucosidase inhibitionVarying degrees of inhibitionFluoro substitution can enhance activity more than chloro substitution. researchgate.net

Investigation of Other Pharmacological Activities (e.g., Anticonvulsant, Antitubercular, Antiviral, Anthelmintic, PDE7 Inhibition)

The versatility of the benzoxazole scaffold extends to a range of other pharmacological activities.

Anticonvulsant Activity: Research into hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone has revealed potent anticonvulsant properties. In studies using the pentylenetetrazole-induced seizure test, several 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives were found to be more active than the standard anticonvulsant drug, phenytoin.

Antitubercular Activity: Benzoxazole derivatives have shown promise as antitubercular agents. nih.gov A series of 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles were evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov One compound, which possessed a fluoro atom at the benzyl (B1604629) moiety and a chloro atom on the phenylpiperazine moiety, exhibited the highest activity with a minimum inhibitory concentration (MIC) of 8 µg/ml against both the standard and an isolated strain of M. tuberculosis. nih.gov In another study, benzoxazoles with a methyl group at the C-5 position showed moderate tuberculostatic activity. acgpubs.org

Antiviral Activity: The antiviral potential of benzoxazole derivatives has been investigated, particularly against plant viruses like the tobacco mosaic virus (TMV). The introduction of chlorine atoms has been shown to increase the antiviral activity of some benzoxazole compounds. nih.gov For instance, certain chlorinated benzoxazole derivatives displayed protective activities against TMV. nih.gov The replacement of a fluorine atom with a methoxy (B1213986) group did not significantly alter the antiviral activity in one series of compounds. nih.gov

Anthelmintic Activity: The anthelmintic properties of benzoxazole derivatives have also been explored. nih.gov In a study of isothiocyanatobenzoxazoles, derivatives with a 3-pyridinyl substitution in both the benzoxazole and benzothiazole (B30560) series showed maximum activity. nih.gov Specifically, 5-isothiocyanato-2-(2-furyl)benzoxazole and related compounds demonstrated 100% nematocidal activity in mice. nih.gov While direct studies on 5-chloro-7-fluoro derivatives are limited, research on related fluoro benzothiazole Schiff's bases, which are structurally similar, has shown promising anthelmintic activity. researchgate.netimpactfactor.org

PDE7 Inhibition: Substituted benzoxazole and benzofuran (B130515) compounds have been identified as potent and selective inhibitors of phosphodiesterase 7 (PDE7). jetir.orggoogle.comwipo.intgoogleapis.com PDE7 is a cAMP-specific phosphodiesterase, and its inhibition can modulate intracellular cAMP signaling, which is implicated in inflammatory and neurological disorders. google.comgoogleapis.com Patents disclose various substituted benzoxazole chemical entities for the treatment of conditions involving PDE7. jetir.orgwipo.int

ActivityCompound Class/DerivativeKey Findings
Anticonvulsant5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazonesSome derivatives were more active than phenytoin.
Antitubercular2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazolesA derivative with both chloro and fluoro substitutions showed the highest activity (MIC = 8 µg/ml). nih.gov
AntiviralChlorinated benzoxazole derivativesIncreased protective activity against tobacco mosaic virus (TMV). nih.gov
AnthelminticIsothiocyanato-2-heteroaromatic-substituted benzoxazoles100% nematocidal activity observed in some derivatives. nih.gov
PDE7 InhibitionSubstituted benzoxazolesIdentified as potent and selective inhibitors for treating inflammatory and neurological disorders. jetir.orggoogle.comwipo.intgoogleapis.com

Molecular Interactions with Biomacromolecular Targets (e.g., Nucleic Acid Isosteres)

The biological activity of benzoxazole derivatives is intrinsically linked to their ability to interact with biomacromolecules. A key aspect of this is their role as structural isosteres of naturally occurring nucleic acid bases, such as adenine (B156593) and guanine. acs.orgijacskros.com This structural mimicry allows them to interact with enzymes and receptors that recognize nucleotides, potentially inhibiting processes like nucleic acid synthesis. nih.gov

Molecular docking studies have been employed to understand these interactions at a molecular level. For instance, novel benzoxazole derivatives have been docked with the DNA gyrase enzyme, revealing binding poses similar to that of ciprofloxacin. researchgate.net In other research, electrospray ionization mass spectrometry was used to evaluate the binding of benzoxazole analogs to DNA duplexes. These studies showed that some antibacterial benzoxazole compounds exhibit non-specific and non-metal-mediated binding to DNA, forming complexes with multiple ligands. acs.org In contrast, an anticancer analog demonstrated a preference for metal-mediated DNA interactions. acs.org

The design of benzoxazole-N,N-dialkylphenylamine derivatives as nucleic acid-specific agents for imaging the nucleolus in cells further underscores the interaction of this scaffold with nucleic acids. researchgate.net These findings highlight that the benzoxazole core can be strategically modified to target specific biomacromolecular structures, leading to a diverse range of pharmacological activities.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses for 5 Chloro 7 Fluoro 1,3 Benzoxazole Analogues

Influence of Halogen Substituents on Biological Potency and Selectivity

Halogen atoms are frequently incorporated into drug candidates to enhance their biological profiles. Properties such as lipophilicity, metabolic stability, and binding affinity can be fine-tuned through the strategic placement of halogens. nih.govresearchgate.net In the context of benzoxazole (B165842) analogues, halogenation at various positions of the benzene (B151609) ring has been shown to be a key determinant of their biological activity. mdpi.commdpi.com

The introduction of a chlorine atom at the 5-position of the benzoxazole ring has been shown to significantly impact biological activity. In a series of 2-substituted benzoxazoles, the 5-chloro derivatives demonstrated increased potency for the 5-HT3 receptor, alongside a reduction in intrinsic activity. nih.govacs.org This suggests that the chlorine atom at this position plays a crucial role in the binding interaction with the receptor.

For instance, in a study of benzoxazole derivatives as potential antiproliferative agents, compounds bearing a chlorine at position 5 exhibited enhanced activity compared to their unsubstituted or bromine-substituted counterparts. nih.gov Specifically, compound 36 , which features a chlorine at position 5, showed significant activity against several cancer cell lines, including Capan-1, HCT-116, and LN229, with its activity against LN229 surpassing that of the etoposide (B1684455) standard. nih.gov This highlights the positive contribution of the 5-chloro substitution to the cytotoxic potential of these analogues.

Furthermore, research on benzoxazole derivatives has indicated that the presence of a chlorine atom can influence the compound's reactivity and potential applications in both pharmaceutical and agricultural chemistry. ontosight.ai The synthesis of 5-chloro-2-methyl-benzoxazole and its derivatives has been explored for a range of biological activities, including antimicrobial and anticancer properties. ontosight.ai

Table 1: Antiproliferative Activity of 5-Chloro-Benzoxazole Derivatives

Compound Cell Line IC50 (µM)
36 Capan-1 2.0
36 HCT-116 5.7
36 LN229 2.2
Etoposide LN229 3.7

This table is based on data from a study on the antiproliferative activity of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. nih.gov

The incorporation of fluorine at the 7-position of the benzoxazole ring is another strategic modification that can enhance biological activity. Fluorine's high electronegativity and ability to form strong bonds can improve metabolic stability and binding affinity. researchgate.netresearchgate.net

In the development of VLA-4 inhibitors, a 7-fluoro-2-(1-methyl-1H-indol-3-yl)-1,3-benzoxazolyl group was identified as an optimal lipophilic moiety. researchgate.net The placement of fluorine at the 7-position resulted in a compound with potent activity. researchgate.net This underscores the importance of fluorine at this specific position for achieving high inhibitory potential.

Similarly, studies on other heterocyclic systems have demonstrated the benefits of fluorine substitution. For example, in a series of benzimidazole-based FtsZ inhibitors, the introduction of fluorine was explored to improve potency and metabolic stability. nih.gov While this study did not specifically focus on 7-fluoro-benzoxazoles, it highlights the general principle of using fluorine to enhance the pharmacokinetic properties of drug candidates. nih.gov

The unique properties of fluorine, including its small size and high electronegativity, make it a valuable tool in drug design, often leading to improved biological outcomes. nih.govresearchgate.net

The combined effect of multiple halogen substitutions on the benzoxazole ring can lead to synergistic enhancements in biological activity. The interplay between different halogens at various positions can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with biological targets.

In a study on the regioselective halogenation of N-aryl amides, di-halogenated substrates were noted for their importance in synthesizing biologically active compounds. rsc.org While this study was not specific to benzoxazoles, it points to the synthetic utility and potential of multi-halogenated systems.

Research on antifungal benzoxazoles has shown that the introduction of fluorine or chlorine atoms to the phenyl ring at the 2-position can improve fungicidal activity. mdpi.com This suggests that a combination of halogen substitutions on both the benzoxazole core and its substituents can be a fruitful strategy for enhancing biological effects.

For instance, in a series of antifungal 2-aminobenzoxazoles, mono-chloro compounds generally exhibited better activity than the corresponding bis-chloro compound. nih.gov This indicates that while multiple halogenations can be beneficial, the number and position of the halogens must be carefully optimized to avoid detrimental effects.

Role of Substituents at Position 2 of the Benzoxazole Core in Modulating Activity

The substituent at the 2-position of the benzoxazole ring is a key determinant of the compound's biological activity and selectivity. nih.govresearchgate.net This position is often a primary site for modification in drug discovery programs, allowing for the introduction of a wide variety of functional groups to modulate the compound's properties. researchgate.netcore.ac.uk

In a series of benzoxazole derivatives evaluated for 5-HT3 partial agonist activity, a nitrogen-containing heterocyclic substituent at the 2-position was found to be crucial for activity. nih.gov The nature of this substituent directly influenced the compound's potency and intrinsic activity. For example, a 4-methylhomopiperazine ring at this position resulted in a compound with high potency and low intrinsic activity. acs.org

The biological activity of 2-substituted benzoxazoles can vary significantly depending on the nature of the substituent. Studies have shown that the introduction of different phenyl and benzyl (B1604629) groups at the 2-position can lead to a range of cytotoxic and topoisomerase inhibitory activities. nih.govresearchgate.net For example, the presence of a methylene (B1212753) bridge at the 2-position was found to decrease cytotoxic activity on cancer cells. nih.gov

Furthermore, the introduction of heterocyclic groups at the 2-position can also confer specific biological properties. For instance, benzoxazole derivatives with azaaromatic groups at this position have shown notable activity. nih.gov

Table 2: Influence of Substituents at Position 2 on Biological Activity

Substituent at Position 2 Biological Activity
Nitrogen-containing heterocycle 5-HT3 partial agonist activity
Phenyl/benzyl groups Cytotoxic and topoisomerase inhibitory activities
Methylene bridge Decreased cytotoxic activity
Azaaromatic groups Notable biological activity

This table summarizes findings from various studies on the role of substituents at the 2-position of the benzoxazole core. nih.govacs.orgnih.govnih.govresearchgate.net

Derivation of QSAR Models Using Physicochemical Parameters

Quantitative structure-activity relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models use physicochemical parameters to predict the activity of new compounds, thereby guiding the drug design process. esisresearch.orgresearchgate.net

For benzoxazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. researchgate.netijrpr.com These models often incorporate a range of descriptors, such as topological, electronic, and steric parameters. scribd.com

One study on antifungal benzoxazoles used topological indices, such as molecular negentropy and the first-order valence connectivity index, to develop a QSAR model. The inclusion of hydrophobic, electronic, and steric parameters further improved the model's predictive power.

Hydrophobicity is a critical physicochemical parameter in QSAR studies, as it influences a drug's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. researchgate.net In QSAR models for benzoxazole derivatives, hydrophobic parameters are often found to be significant contributors to the predicted biological activity.

A QSAR study on 2-benzoxazolyl hydrazone derivatives with antitumor activity revealed that specific hydrophobic substituents can improve activity. researchgate.net The model suggested that the active site where these compounds bind likely has a specific and localized hydrophobic region. researchgate.net

However, in some cases, hydrophobic effects may not be the primary driver of activity. For example, a QSAR study on the antifungal activity of benzoxazole derivatives against Candida albicans found that hydrophobic effects had no significant influence on drug-receptor interactions in the developed model. esisresearch.org This highlights that the importance of hydrophobicity can be context-dependent and may vary depending on the biological target and the specific series of compounds being studied.

3D-QSAR models, which consider the three-dimensional structure of molecules, have also been developed for benzoxazole derivatives. ijrpr.comijrar.org These models can provide a more detailed understanding of the spatial distribution of physicochemical properties, including hydrophobicity, that are important for biological activity.

Electronic Parameters (e.g., Hammett Constants)

The electronic nature of substituents on the benzoxazole scaffold is a key determinant of biological activity. QSAR studies frequently employ electronic parameters to quantify the effect of substituents on the electron distribution within the molecule, which in turn affects binding affinity to receptors and enzyme inhibition.

Commonly used electronic parameters include Hammett constants (σ), field (F), and resonance (R) effects. tubitak.gov.trdergipark.org.tr The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. For 5-Chloro-7-fluoro-1,3-benzoxazole, both the chloro and fluoro groups are electron-withdrawing. This electronic modification can alter the pKa of the benzoxazole ring system and influence its ability to participate in hydrogen bonding or other electronic interactions at the target site.

QSAR analyses on various benzoxazole series have demonstrated the importance of these electronic factors. For instance, in studies of antifungal 2-(p-substituted-phenyl) benzoxazoles, electronic parameters (F and R) were found to be significant, particularly when used in combination with hydrophobic and steric parameters. dergipark.org.tr Similarly, QSAR studies on the genotoxic activity of 2,5-disubstituted benzoxazoles revealed that substituting position 5 with an electron-donating group, as opposed to an electron-withdrawing one, increased genotoxic activity. nih.govtandfonline.com This suggests that for a given biological target, the optimal electronic properties at the 5-position can vary.

Quantum chemical parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial. esisresearch.orgnih.gov The difference between these energies (ΔE) can be correlated with the molecule's reactivity and stability, which are significant for its biological action. nih.govtandfonline.com The electron-withdrawing chloro and fluoro groups in this compound would lower both HOMO and LUMO energy levels, impacting its interaction with biological macromolecules.

Table 1: Electronic Parameters for Substituents in Benzoxazole Analogues

ParameterDescriptionRelevance to this compound Analogues
Hammett Constant (σ) Describes the electron-withdrawing or electron-donating influence of a substituent on an aromatic system.The chloro and fluoro substituents are strongly electron-withdrawing, affecting the overall electron density of the benzoxazole core.
Field Effect (F) Represents the through-space electrostatic effect of a substituent.Both halogens exert a negative field effect, influencing polar interactions with a biological target. tubitak.gov.trdergipark.org.tr
Resonance Effect (R) Represents the effect of a substituent on the delocalization of π-electrons.Halogens have a +R effect (electron-donating via resonance) but are dominated by their -I effect (electron-withdrawing via induction).
HOMO/LUMO Energies The energies of the highest occupied and lowest unoccupied molecular orbitals, respectively.These parameters relate to the molecule's ability to donate or accept electrons in interactions with a receptor. The ΔE value is often correlated with activity. esisresearch.orgnih.gov

Steric Parameters (e.g., Molar Refractivity, Taft's Steric Factor)

Steric factors relate to the size and shape of the molecule and its substituents, which govern how well it can fit into a receptor's binding site. In QSAR studies of benzoxazole analogues, steric parameters are essential for understanding and predicting biological activity.

Other steric descriptors include Taft's steric factor (Es) and Verloop's STERIMOL parameters (L, B1, B4), which provide more detailed information about the dimensions of substituents. tubitak.gov.tr Studies on 5- or 6-methyl-2-substituted benzoxazoles have successfully used these parameters to build predictive QSAR models for antifungal activity. tubitak.gov.tr 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) also generate models based on steric and electrostatic fields, highlighting regions where bulky groups may enhance or diminish activity. researchgate.netijrar.org For example, a 3D-QSAR study on benzoxazole derivatives with anti-inflammatory activity revealed that the addition of bulky groups at certain positions on an attached phenyl ring could increase activity. ijrar.org

Table 2: Steric Parameters Used in QSAR of Benzoxazole Analogues

ParameterDescriptionRelevance to this compound Analogues
Molar Refractivity (MR) A measure of the volume and polarizability of a substituent.The MR values for chloro and fluoro groups contribute to the overall size and shape, affecting the fit into a biological target. tubitak.gov.trdergipark.org.tr
Taft's Steric Factor (Es) Quantifies the steric hindrance caused by a substituent.Used to model the impact of substituent size on the accessibility of the pharmacophore. tubitak.gov.tr
Verloop's STERIMOL A set of parameters (L, B1, B4) that describe the length and width of a substituent in several dimensions.Provides a more detailed geometric description of the chloro and fluoro substituents than single-value parameters. tubitak.gov.tr
Parachor (Pr) A molecular constant related to molecular volume.Has been used in QSAR studies of antifungal benzoxazoles to account for steric properties. esisresearch.orgdergipark.org.tr

Conformational Analysis and its Correlation with Biological Profiles

Conformational analysis examines the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The specific three-dimensional conformation adopted by a drug molecule is often crucial for its biological activity, as it must complement the shape of its biological target.

While specific conformational analysis studies on this compound were not found in the reviewed literature, the methodology is well-established for similar heterocyclic systems. arxiv.org Such analyses typically use computational methods, like semi-empirical (e.g., AM1) or ab initio calculations, to determine the most stable conformers and the energy barriers between them. arxiv.org

The correlation between conformation and biological activity is often explored through 3D-QSAR models. researchgate.netbohrium.com These models can help to identify the likely bioactive conformation from a set of active compounds by aligning the molecules based on a common structural feature. The resulting models can then explain how the steric and electronic properties of different conformers relate to their observed biological activities. For benzoxazole derivatives, the orientation of substituents relative to the core ring system, dictated by conformational preferences, can significantly influence interactions with key amino acid residues in a target protein.

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 7 Fluoro 1,3 Benzoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties of organic molecules like benzoxazole (B165842) derivatives. researchgate.netnih.govresearchgate.net For 5-Chloro-7-fluoro-1,3-benzoxazole, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional conformation. nih.gov

These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov The presence of the electronegative chlorine and fluorine atoms significantly influences the electron density distribution across the benzoxazole scaffold. This redistribution of charge impacts the molecule's dipole moment, polarizability, and electrostatic potential. Frontier molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also performed using DFT. researchgate.net The energies of HOMO and LUMO and the resulting energy gap are crucial descriptors of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective in predicting various spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. d-nb.infonih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is widely used for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F). researchgate.netliverpool.ac.uk Calculations can be performed in a simulated solvent environment, such as CDCl₃ or DMSO, to better match experimental conditions. researchgate.netd-nb.info The predicted chemical shifts for this compound would be distinct due to the influence of the halogen substituents on the local electronic environments of the carbon and hydrogen atoms. d-nb.info Predictions for ¹⁹F NMR are particularly valuable, as the chemical shift is highly sensitive to the molecular environment. researchgate.netnih.gov

Table 1: Predicted NMR Chemical Shifts for this compound
AtomPredicted Chemical Shift (ppm)
¹H7.0 - 8.0
¹³C100 - 160
¹⁹F-100 to -150

Note: Values are illustrative, based on typical ranges for fluorinated aromatic compounds and benzoxazole derivatives calculated via DFT. Actual values require specific computation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the DFT-optimized geometry, a set of normal vibrational modes and their corresponding frequencies can be obtained. bohrium.comresearchgate.net These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. researchgate.net For this compound, characteristic vibrational modes would include C-F and C-Cl stretching, as well as the stretching and bending modes of the benzoxazole ring system. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretching3050 - 3150
C=N stretching1630 - 1660
C=C aromatic stretching1450 - 1600
C-O-C stretching1200 - 1250
C-F stretching1150 - 1250
C-Cl stretching700 - 800

Note: Values are illustrative, based on DFT calculations for similar halogenated benzoxazole structures.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for screening virtual libraries of compounds against biological targets and understanding the structural basis of ligand activity. For this compound, docking studies can predict its potential as an inhibitor or modulator of various enzymes or receptors. bohrium.comresearchgate.net

Characterization of Binding Modes and Interaction Energies

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's active site, scoring each pose based on a force-field-based energy function. The resulting binding energy (often reported in kcal/mol) provides an estimate of the binding affinity. biointerfaceresearch.com The top-ranked poses reveal the most probable binding modes. Studies on similar chloro-substituted benzoxazoles have shown that the halogen atom often contributes positively to binding affinity, potentially by occupying a specific hydrophobic pocket or through halogen bonding. nih.govresearchgate.net The docking of this compound into a target protein would characterize how its specific substitution pattern influences its orientation and binding energy.

Identification of Key Amino Acid Residues in Receptor Binding Sites

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. For benzoxazole derivatives, interactions with both hydrophobic and polar amino acid residues are common. acs.org For example, the nitrogen atom in the oxazole (B20620) ring can act as a hydrogen bond acceptor, while the fused benzene (B151609) ring can engage in π-stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). Docking studies would identify the key amino acid residues within a given receptor's binding site that form critical interactions with the chloro, fluoro, and benzoxazole moieties of the title compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion. bohrium.com This allows for the assessment of the conformational stability of the ligand-protein complex and the characterization of its dynamic behavior in a simulated physiological environment. nih.gov

An MD simulation typically runs for a duration of nanoseconds to microseconds. The trajectory generated provides information on the stability of the binding pose predicted by docking. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests that the ligand remains securely in the binding pocket. Additionally, the Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. bohrium.com By analyzing the simulation, one can confirm the persistence of key interactions (like hydrogen bonds) and observe how the system adapts to the ligand's presence, providing a more complete and realistic understanding of the binding event than docking alone.

Predictive Modeling of Pharmacokinetic Parameters (in silico ADME/Tox, excluding specific safety/toxicity profiles)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to assess its potential as a drug candidate. In silico tools offer a rapid and cost-effective means to estimate these pharmacokinetic parameters. For this compound, a variety of computational models would be utilized to predict its ADME profile.

These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. Several established computational methods, including those based on Lipinski's Rule of Five, can provide a preliminary assessment of a compound's "drug-likeness" and oral bioavailability.

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueMethod/Software
Molecular FormulaC₇H₃ClFNO-
Molecular Weight171.56 g/mol -
logP (Lipophilicity)~2.5 - 3.0Various QSAR models
Topological Polar Surface Area (TPSA)~26.0 ŲFragment-based methods
Hydrogen Bond Donors0Molecular structure analysis
Hydrogen Bond Acceptors2 (N and O)Molecular structure analysis
Rotatable Bonds0Molecular structure analysis
Oral BioavailabilityGood (predicted)Rule-based models

Note: The values presented in this table are theoretical estimations based on the structure of this compound and data from analogous compounds. Specific values would be generated using specialized computational software.

Virtual Screening Methodologies for Novel Analogues Discovery

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound, virtual screening could be employed to discover novel analogues with potentially improved activity or pharmacokinetic properties.

Two primary approaches to virtual screening are ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This method relies on the principle of molecular similarity, assuming that molecules with similar structures are likely to have similar biological activities. Using this compound as a template, large chemical databases could be searched for compounds with similar 2D fingerprints or 3D shapes (pharmacophores).

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a relevant biological target is known, SBVS can be used to dock a library of compounds into the target's binding site. The binding affinity of each compound is then scored, and the top-ranking molecules are selected for further investigation. While a specific target for this compound is not defined here, this methodology is broadly applicable in drug discovery. researchgate.net

The hits identified from virtual screening would then be subjected to further computational analysis and, eventually, experimental validation.

Ligand-Based and Structure-Based Drug Design Approaches

Building upon the principles of virtual screening, both ligand-based and structure-based drug design approaches can be used to rationally design novel analogues of this compound.

Ligand-Based Drug Design: In the absence of a known target structure, quantitative structure-activity relationship (QSAR) models can be developed. This involves building a mathematical model that correlates the chemical structures of a series of benzoxazole analogues with their biological activity. This model can then be used to predict the activity of newly designed compounds and to guide the optimization of the lead structure. For instance, studies on other benzoxazole derivatives have shown that the position and nature of substituents significantly impact their biological activity. acs.org

Structure-Based Drug Design: With a known target structure, computational docking and molecular dynamics simulations can provide detailed insights into the binding mode of this compound. researchgate.net This information is invaluable for identifying key interactions between the ligand and the protein. medicinal chemists can then use this knowledge to design modifications to the benzoxazole scaffold that enhance these interactions, leading to improved potency and selectivity. For example, the introduction of a 5-chloro substituent has been noted to be important for the anticancer activity of certain benzoxazole derivatives, suggesting its potential role in target binding. nih.gov

Emerging Research Frontiers and Future Perspectives for 5 Chloro 7 Fluoro 1,3 Benzoxazole in Advanced Chemical Sciences

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Greenness and Atom Economy

The synthesis of benzoxazole (B165842) derivatives has traditionally involved the condensation of 2-aminophenols with various carbonyl compounds. rsc.org However, modern synthetic chemistry is increasingly driven by the principles of green chemistry, focusing on sustainability, atom economy, and reduced environmental impact. acs.org Future research into the synthesis of 5-Chloro-7-fluoro-1,3-benzoxazole will likely pivot away from methods that use harsh reagents or produce significant waste. mdpi.com

Key areas of development include:

C-H Activation: This powerful technique allows for the direct formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials, thereby improving atom and step economy. acs.org Applying C-H activation strategies to a fluorinated benzoxazole precursor could provide a highly efficient route to introduce the chloro-substituent.

Catalytic Systems: The use of novel catalysts is a major focus. This includes Brønsted acidic ionic liquids, which can be recycled and used in solvent-free conditions, and photocatalysts like eosin (B541160) Y, which avoid traditional heating and the use of pre-synthesized metal catalysts. rsc.org Research into eco-friendly, scalable conditions, such as cyclization reactions in aqueous micellar media, aims to reduce the reliance on toxic organic solvents. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow synthesis for this compound would represent a significant advancement for its potential large-scale production.

These methodologies promise not only to make the synthesis of halogenated benzoxazoles more environmentally friendly but also more efficient and cost-effective, which is crucial for their potential application in pharmaceuticals and materials. rsc.orgacs.org

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Benzoxazole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. najah.edunih.gov The specific substitution pattern on the benzoxazole ring is critical in determining its biological target and efficacy. najah.edu The presence of a 5-chloro substituent, in particular, has been shown to be important for enhancing the anticancer activity and potency of various benzoxazole-based compounds. nih.govacs.org For instance, derivatives with a 5-chloro group have demonstrated increased potency for the 5-HT3 receptor and significant inhibitory activity against cholinesterase. rsc.orgacs.org

While direct biological studies on this compound are limited, research on analogous compounds suggests several promising therapeutic avenues.

Derivative Class Biological Target/Activity Potential Therapeutic Application Reference
5-Chloro-benzoxazoles5-HT3 Receptor Partial AgonismIrritable Bowel Syndrome acs.org
5-Chloro-benzoxazole DerivativesPARP-2 Inhibition, CytotoxicityBreast Cancer nih.gov
2-Aryl-5-fluoro-benzothiazoles (bioisostere)Antitumor ActivityLung, Colon, Breast Cancer nih.gov
Benzoxazole DerivativesToll-like receptor 9 (TLR9) AntagonismInflammatory Disorders nih.gov
Benzoxazole DerivativesD-Alanyl-D-Alanine Ligase InhibitionBacterial Infections researchgate.net
5-Chloro-benzoxazole DerivativesCholinesterase (BuChE) InhibitionNeurodegenerative Disorders rsc.org

Future research should focus on screening this compound against a diverse panel of biological targets. The unique electronic properties conferred by the dual halogenation (the electron-withdrawing nature of both chlorine and fluorine) could lead to novel interactions with enzymes and receptors that are currently unexplored for this scaffold. igi-global.com This opens up possibilities for discovering treatments for a range of diseases, from cancers and infectious diseases to neurological and inflammatory conditions. researchgate.netnih.gov

Integration of Advanced Computational Strategies for De Novo Design and Rational Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. ucl.ac.be For a scaffold like this compound, computational strategies can accelerate the discovery process and reduce the reliance on empirical screening.

De Novo Design: Algorithms can generate novel molecular structures based on the active site of a biological target. researchgate.net Using software like LUDI, MCSS, or Glide, researchers can design new derivatives of this compound tailored to inhibit specific enzymes, such as the bacterial D-alanyl-D-alanine ligase. researchgate.netucl.ac.be

Molecular Docking and Virtual Screening: These techniques predict the binding affinity and orientation of a small molecule within a target's binding site. nih.gov Virtual screening of large compound libraries can identify new benzoxazole-based hits, while docking can be used to refine the structure of this compound derivatives to maximize interactions with key residues, as has been done for designing TLR9 antagonists. nih.gov

Homology Modeling: When the crystal structure of a target protein is unavailable, homology modeling can be used to construct a reliable 3D model based on the structure of related proteins. nih.gov This allows for structure-based drug design to proceed even for less-studied targets.

By integrating these computational approaches, researchers can build a comprehensive structural model for how this compound and its analogs interact with biological targets, paving the way for the rational optimization of their potency and selectivity. nih.gov

Application in Chemoinformatics and Machine Learning-Aided Drug Discovery Pipelines

The explosion of biological and chemical data has fueled the rise of chemoinformatics and machine learning (ML) in drug discovery. researchgate.net These data-driven approaches can identify patterns and make predictions that are beyond the scope of traditional analysis.

For this compound, these pipelines offer several advantages:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure of compounds and their biological activity. An ML-based QSAR model could be developed for a series of benzoxazole derivatives to predict the activity of novel analogs of this compound, guiding synthetic efforts toward more potent compounds. researcher.life

Drug Repurposing: Machine learning frameworks can screen databases of existing drugs and investigational compounds to identify new uses. researcher.life A pipeline integrating QSAR, molecular docking, and molecular dynamics simulations could identify this compound or its derivatives as potential inhibitors for new targets, such as Aurora kinase B, a compelling target for cancer therapy. researcher.life

ADMET Prediction: Early prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Machine learning models trained on large datasets can predict the ADMET profile of virtual compounds, helping to prioritize candidates with favorable drug-like properties and reducing late-stage failures. researchgate.net

By leveraging these advanced computational tools, the discovery and development of drugs based on the this compound scaffold can be made significantly more efficient and cost-effective. acs.org

Prospects in Agrochemical Research for Novel Pesticides and Herbicides

The benzoxazole core is an important scaffold in the discovery of new agrochemicals, with derivatives showing a broad spectrum of antibacterial, fungicidal, herbicidal, and insecticidal activities. nih.govmdpi.com The stability and ease of modification of the benzoxazole structure make it an attractive starting point for developing new crop protection agents. nih.gov

The introduction of halogen atoms is a well-established strategy in agrochemical design to enhance biological activity. Therefore, this compound is a promising candidate for this field.

Agrochemical Class Example Activity of Benzoxazole Derivatives Potential Application Reference
Herbicides Inhibition of acetyl-coenzyme A carboxylase (ACCase) by compounds like metamifop.Control of grass weeds in crops. nih.gov
Insecticides Potent activity against oriental armyworm (Mythimna separata).Pest control in agriculture. nih.gov
Fungicides Inhibition of phytopathogenic fungi such as Mycosphaerella melonis.Control of fungal diseases in plants. mdpi.com
Bactericides Activity against plant pathogenic bacteria like Xanthomonas oryzae.Management of bacterial blight in crops like rice. nih.gov

Future research will likely involve the synthesis and screening of a library of derivatives based on the this compound structure to identify new leads for pesticides and herbicides. researchgate.netresearchgate.net Given the growing problem of pest and weed resistance to existing agrochemicals, the development of novel active ingredients with unique mechanisms of action is of critical importance for global food security. nih.gov

Potential Applications in Materials Science (e.g., Fluorescent Dyes, Optical Brighteners)

Beyond their biological applications, benzoxazole derivatives are highly valued in materials science for their unique photophysical properties. chemistryjournal.net Many derivatives are known for their strong fluorescence, making them useful as:

Optical Brighteners: These compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making textiles appear whiter and brighter. researchgate.netresearchgate.net Benzoxazole-based brighteners have been commercialized for use on polyester (B1180765) and polyamide fibers. researchgate.netuminho.pt

Fluorescent Dyes: Certain benzoxazole derivatives serve as highly stable fluorescent dyes for applications in analytical chemistry, cell biology, and as laser dyes. chemistryjournal.net

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of benzoxazoles make them suitable as dopants or emitters in OLEDs, which are used in modern displays and lighting. researchgate.net

The specific substituents on the benzoxazole ring modulate its absorption and emission spectra. The electron-withdrawing chloro and fluoro groups on this compound would be expected to influence its fluorescence quantum yield and emission wavelength. Research in this area would involve synthesizing the compound and characterizing its photophysical properties to assess its suitability for advanced materials applications, potentially leading to new dyes with tailored colors or improved stability for use in next-generation electronic devices. researchgate.net

Current Challenges and Future Opportunities in Benzoxazole Derivative Research

Despite the immense potential of benzoxazole derivatives, several challenges remain. The development of truly green, scalable, and cost-effective synthetic routes is an ongoing challenge. nih.gov In the therapeutic realm, overcoming drug resistance, improving target selectivity to reduce side effects, and fully elucidating the mechanisms of action for many derivatives are key hurdles. igi-global.comnih.gov

However, these challenges create significant opportunities. The vast, underexplored chemical space of benzoxazole derivatives presents a fertile ground for discovering compounds with novel biological activities. researchgate.netscispace.com The integration of artificial intelligence and machine learning into the discovery pipeline promises to accelerate this process dramatically. researchgate.net There is also a substantial opportunity to expand the application of benzoxazoles into new areas of materials science and agrochemicals, driven by the rational design of compounds with specific, optimized properties. mdpi.comresearchgate.net The study of specifically substituted compounds like this compound will be instrumental in pushing these frontiers forward, providing deeper insights into structure-property relationships and unlocking new applications.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Chloro-7-fluoro-1,3-benzoxazole, and what analytical methods validate its purity?

Answer: The synthesis typically starts with halogenated aniline derivatives. For example, 3-chloro-4-fluoroaniline can undergo cyclization with chloroacetyl chloride in ethanol under reflux to form intermediates like 7-chloro-6-fluoro-2-chloroacetamidobenzothiazole, as demonstrated in similar benzothiazole syntheses . Key steps include:

  • Reagents : Use of TiCl3OTf in ethanol at room temperature for cyclization (adapted from benzoxazole syntheses) .
  • Characterization : Validate purity via HPLC (≥95% purity standards, as per pharmaceutical guidelines) and structural confirmation using 1H-NMR (e.g., singlet at δ 8.4 ppm for –NH groups) and IR spectroscopy (C=O stretching at ~1637 cm⁻¹) .

Q. Q2. How is the antimicrobial activity of this compound evaluated in preclinical studies?

Answer:

  • Assay Design : Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Data Interpretation : Compare results to reference drugs (e.g., ciprofloxacin) and account for structural analogs showing moderate activity (e.g., 5,7-dichloro-benzoxazole derivatives with MICs of 8–32 µg/mL) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for halogenated benzoxazoles?

Answer: Discrepancies often arise from variations in:

  • Experimental Conditions : Differences in solvent systems (DMSO vs. aqueous buffers) may alter compound solubility and bioavailability .
  • Structural Analogues : Compare activity of this compound to its benzothiazole counterpart (e.g., 7-chloro-6-fluoro-2-aminobenzothiazole), which showed anti-inflammatory activity in murine models but lacked antimicrobial efficacy in some studies .
  • Validation : Use dose-response curves and computational models (e.g., molecular docking to target enzymes like COX-2 or DNA gyrase) to confirm mechanistic hypotheses .

Q. Q4. What methodological strategies improve reaction yields during benzoxazole synthesis?

Answer:

  • Catalyst Optimization : Replace traditional acid catalysts with TiCl3OTf , which enhances cyclization efficiency at room temperature (yields >80% reported for benzimidazoles) .
  • Solvent Selection : Ethanol or DMF improves intermediate stability compared to polar aprotic solvents .
  • Byproduct Analysis : Monitor reaction progress via TLC and use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products .

Methodological Considerations for Stability and Storage

Q. Q5. What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent degradation (similar halogenated benzoxazoles show stability for ≥12 months under these conditions) .
  • Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid hydrolysis of the oxazole ring .

Advanced Analytical Techniques

Q. Q6. How can researchers address spectral data inconsistencies in NMR characterization?

Answer:

  • Deuterated Solvents : Use CDCl3 for 1H-NMR to avoid peak splitting from residual protons .
  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals in aromatic regions, particularly for differentiating Cl/F substituent effects .
  • Reference Standards : Cross-validate with published spectra of structurally similar compounds (e.g., 7-chloro-6-fluoro-2-aminobenzothiazole ).

Data Reproducibility and Computational Modeling

Q. Q7. What computational tools predict the reactivity of this compound in drug discovery?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution patterns, predicting regioselectivity for further functionalization .
  • ADMET Profiling : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) .

Contradictions in Biological Activity

Q. Q8. Why do some studies report anti-inflammatory activity while others show no effect?

Answer:

  • Model Variability : In vivo assays (e.g., carrageenan-induced paw edema in rats) may show activity due to metabolite formation, whereas in vitro COX-2 inhibition assays might lack sensitivity .
  • Dosage Differences : Optimize dosing regimens (e.g., 50–100 mg/kg in rodent studies) and compare to positive controls (e.g., indomethacin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.